
(Azulen-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Azulen-1-yl)acetonitrile is an organic compound characterized by the presence of an azulene moiety attached to an acetonitrile group Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color and unique electronic properties, which differ significantly from those of its isomer, naphthalene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Azulen-1-yl)acetonitrile typically involves the reaction of azulene with acetonitrile under specific conditions. One common method is the nucleophilic substitution reaction where azulene is treated with a suitable nitrile source in the presence of a base. The reaction conditions often include:
Solvent: Acetonitrile or other polar aprotic solvents.
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: (Azulen-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azulen-1-yl ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the electron-rich nature of the azulene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; strong nucleophiles like sodium azide (NaN₃) for nucleophilic substitution.
Major Products:
Oxidation: Azulen-1-yl ketones.
Reduction: Azulen-1-yl amines.
Substitution: Various substituted azulenes depending on the reagents used.
Applications De Recherche Scientifique
(Azulen-1-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including heterocycles and polymers.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of optoelectronic materials, such as organic field-effect transistors and solar cells
Mécanisme D'action
The mechanism of action of (Azulen-1-yl)acetonitrile is largely influenced by the azulene moiety. Azulene’s electron-rich nature allows it to participate in various electron transfer processes. In biological systems, it may interact with enzymes and receptors, modulating their activity. For instance, azulene derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory prostaglandins .
Comparaison Avec Des Composés Similaires
- Azulen-1-yl ketones
- Azulen-1-yl amines
- Azulen-1-yl-heteroaromatic compounds
Uniqueness: (Azulen-1-yl)acetonitrile stands out due to the presence of the nitrile group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis, compared to other azulene derivatives that may lack such functional groups .
Propriétés
Numéro CAS |
53271-95-7 |
|---|---|
Formule moléculaire |
C12H9N |
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
2-azulen-1-ylacetonitrile |
InChI |
InChI=1S/C12H9N/c13-9-8-11-7-6-10-4-2-1-3-5-12(10)11/h1-7H,8H2 |
Clé InChI |
ZXBQVTJQLNEXGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=CC(=C2C=C1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


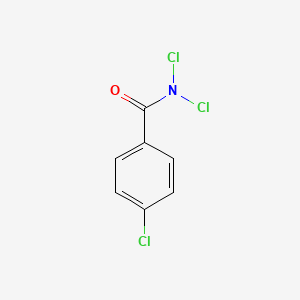
![2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole](/img/structure/B14648314.png)
![Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14648315.png)
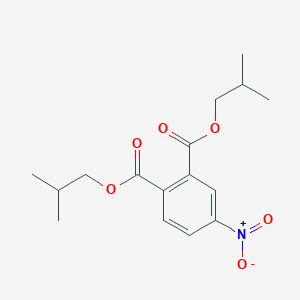


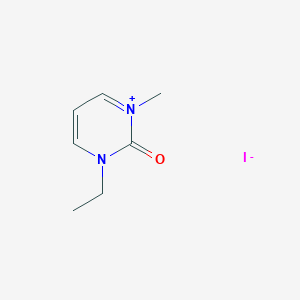
![(Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate](/img/structure/B14648343.png)

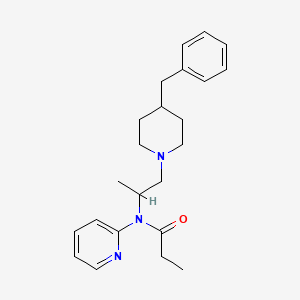


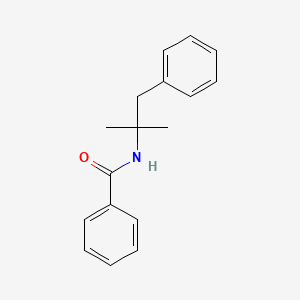
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl-](/img/structure/B14648382.png)
